molecular formula C14H16N4S B1388468 N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine CAS No. 1177271-96-3

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1388468
CAS No.: 1177271-96-3
M. Wt: 272.37 g/mol
InChI Key: DQVAWCJGXHFZGH-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative intended for research use in medicinal chemistry and pharmacology. Benzothiazoles represent a privileged scaffold in drug discovery, known for a wide spectrum of biological activities, including significant antitumor, antimicrobial, and anticonvulsant properties . This compound features a benzothiazole core linked to an imidazole group via a propylamine chain, a structural motif found in compounds with demonstrated research applications. The antitumor potential of benzothiazole derivatives is a key area of investigation. Structurally similar compounds have shown potent and selective in vitro activity against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers . The mechanism of action for this class of compounds is multifaceted and can include the inhibition of tumor-associated enzymes and interaction with DNA . Some benzothiazoles are known to act as ligands for certain cellular receptors and require metabolic activation for full activity, leading to DNA adduct formation in sensitive tumor cells . Beyond oncology research, the benzothiazole nucleus is a recognized pharmacophore in central nervous system (CNS) drug discovery. Analogs have been extensively evaluated in standard anticonvulsant models, with some showing potent activity . Furthermore, the antimicrobial activity of benzothiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli has been reported, making them compounds of interest in infectious disease research . Researchers value this compound for its potential to help elucidate structure-activity relationships and novel biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-11-3-4-12-13(9-11)19-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVAWCJGXHFZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 6-methyl-2-aminobenzothiazole with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole rings exhibit significant antimicrobial properties. N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine has been studied for its effectiveness against various bacterial strains, including resistant strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Potential

The imidazole and benzothiazole components of this compound suggest potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with the cell cycle. Further research is required to elucidate the specific pathways involved.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. The imidazole group is known to interact with neurotransmitter systems, which could contribute to neuroprotection.

Pesticide Development

Due to its biological activity, this compound is being explored as a base for developing novel pesticides. Its ability to affect microbial growth can be harnessed to create effective fungicides or herbicides that are less harmful to non-target organisms.

Dyes and Pigments

The structural characteristics of this compound allow it to be used in synthesizing dyes and pigments. The stability of the benzothiazole framework contributes to the durability and colorfastness of the resulting products.

Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its functional groups can be modified to create derivatives with enhanced properties or new therapeutic effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
  • Cancer Research : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Agricultural Testing : Field trials showed that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls, highlighting its potential as a biopesticide .

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzothiazole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzothiazole Derivatives

(a) N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine
  • Structural difference : The 6-methyl group in the target compound is replaced by a 6-methoxy substituent.
(b) N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
  • Structural difference : Additional 4,5-dimethyl groups on the benzothiazole ring.
  • This compound (CAS: 1177341-69-3) has a molecular formula of C₁₅H₁₈N₄S (MW: 286.39 g/mol) .

Variants with Modified Side Chains

(a) N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
  • Structural difference : The benzothiazole core is replaced by a 2-chloro-6-fluorobenzyl group.
  • Impact : The chloro-fluoro substitution introduces electronegative halogens, which may enhance interactions with polar residues in target proteins. This compound (CAS: 852934-12-4) has a molecular formula of C₁₃H₁₄ClFN₃ (MW: 270.72 g/mol) .
(b) N-[3-(1H-Imidazol-1-yl)propyl]-6-pyridin-2-yl-2-pyridin-3-ylpyrimidin-4-amine
  • Structural difference : A pyrimidine ring with pyridinyl substituents replaces the benzothiazole core.
  • This compound (MW: 357.41 g/mol) has the formula C₂₀H₁₉N₇ .

Inhibitors with Shared Pharmacophoric Features

(a) MMV3 (Partial Structure)
  • Structural similarity : Contains the N-[3-(1H-imidazol-1-yl)propyl] side chain linked to a bromopyridinyl-thiadiazole system (incomplete structure in ).
  • Functional role : MMV3 is identified as a CntA inhibitor , suggesting that the imidazole-propylamine motif may play a role in enzyme inhibition .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine, identified by its CAS number 1177271-96-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₆N₄S
  • Molecular Weight : 272.37 g/mol

This compound exhibits various biological activities primarily through its interaction with specific biological targets. One notable mechanism is its role as a Syk kinase inhibitor , which is crucial in several signaling pathways related to immune responses and cancer progression .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating conditions associated with dysregulated Syk kinase activity, such as:

  • Cancer : Inhibition of Syk has been linked to reduced tumor growth and metastasis.
  • Autoimmune Diseases : Modulation of immune responses can alleviate symptoms in disorders like rheumatoid arthritis.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory activity against voltage-gated potassium channels (Kv1.3), which are implicated in various pathophysiological conditions .

Study 1: Syk Inhibition and Cancer Therapy

A study published in the Canadian Patents Database highlighted the efficacy of imidazopyrazine derivatives, including this compound, as Syk inhibitors. These compounds demonstrated significant anti-tumor activity in preclinical models, suggesting their potential for development into therapeutic agents for cancer treatment .

Study 2: Ion Channel Modulation

Another investigation focused on the compound's ability to modulate Kv1.3 channels. The results indicated that certain analogs exhibited comparable potency to established Kv1.3 inhibitors, underscoring the relevance of this compound in neurological and autoimmune conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
This compoundSyk InhibitorSyk KinaseCanadian Patents Database
Analog 8bKv1.3 InhibitorKv1.3 ChannelPubMed
N-{3-1,1-dioxido-1,2-benzothiazol-3-ylamino}propyl benzamideKv1.3 InhibitorKv1.3 ChannelPubMed

Q & A

Q. What are the common synthetic routes for preparing N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine?

The compound is typically synthesized via nucleophilic substitution. For example, a related benzothiazole derivative was prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine with 1-(1-adamantylacetyl)-1H-imidazole in chloroform under reflux, followed by crystallization . Key steps include optimizing solvent systems (e.g., DMF with triethylamine as a base) and reaction time (6–12 hours). Characterization via NMR and X-ray crystallography is critical to confirm regioselectivity and purity .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography resolves the molecular geometry, including dihedral angles between the benzothiazole and imidazole moieties. For example, a similar compound exhibited a dihedral angle of 66.35° between quinazoline and imidazole planes .
  • NMR spectroscopy identifies proton environments: the methyl group on benzothiazole (δ ~2.6 ppm), imidazole protons (δ ~7.0–7.7 ppm), and NH signals (δ ~7.3 ppm) .
  • IR spectroscopy detects functional groups (e.g., NH stretching at ~3178 cm⁻¹, C=N/C=S vibrations at ~1600–1472 cm⁻¹) .

Q. What solvents and conditions are optimal for crystallization?

Ethanol or chloroform/methanol mixtures are commonly used. Slow evaporation at 4°C promotes single-crystal growth. For example, a triclinic crystal system (space group P1) with H-bonded dimers was reported for a benzothiazole-imidazole derivative .

Advanced Research Questions

Q. How can reaction yields be improved using Design of Experiments (DoE)?

Statistical DoE methods (e.g., factorial designs) optimize parameters like temperature, solvent polarity, and stoichiometry. For instance, a central composite design could minimize trial runs while maximizing yield. Previous studies used reflux time (6–12 hours) and molar ratios (1:1 to 1:1.2) as variables .

Q. What computational tools predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock, Schrödinger) evaluates interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets). A study on antioxidant triazole derivatives used docking to correlate structure-activity relationships .
  • Molecular Dynamics (MD) simulations assess stability in solvent environments or protein-ligand complexes .

Q. How do intermolecular interactions influence crystallographic packing?

The compound’s crystal structure is stabilized by:

  • N–H···N hydrogen bonds (2.8–3.0 Å) between the benzothiazole NH and imidazole nitrogen.
  • π-π stacking (3.6–4.0 Å) between aromatic rings.
  • C–H···O/S interactions from methoxy or thiazole groups .

Q. What analytical techniques resolve contradictions in spectral data?

Discrepancies in NMR or IR spectra may arise from tautomerism (imidazole NH vs. benzothiazole NH). Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Mass spectrometry (HRMS) to confirm molecular weight and rule out impurities .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • HPLC stability assays : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the imidazole-propyl linkage).
  • Accelerated stability studies : High-temperature (40°C) or high-humidity (75% RH) conditions .

Q. How to design SAR studies for optimizing bioactivity?

  • Scaffold modifications : Replace benzothiazole with thiadiazole or vary substituents (e.g., 6-methyl → 6-fluoro).
  • Side-chain variations : Adjust the propyl linker length or substitute imidazole with triazole.
  • In vitro assays : Test against target enzymes (e.g., kinase inhibition) or cell lines (e.g., anticancer activity in HeLa cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine

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